2-Methoxybenzamide
Overview
Description
2-Methoxybenzamide is a chemical compound that has been studied in various contexts, particularly for its potential applications in medicinal chemistry and its role in biological systems. It is structurally characterized by the presence of a methoxy group attached to the second carbon of the benzamide moiety.
Synthesis Analysis
The synthesis of 2-methoxybenzamide derivatives has been explored in several studies. For instance, a directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide was performed, leading to the synthesis of 2-methoxy-6-methylbenzoic acid and lunularic acid, demonstrating the synthetic utility of N-tert-butyl-N-methylbenzamides in directed metalation syntheses . Additionally, a [Cp*RhIII]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one was developed to afford a series of 2-aryl quinazolin-4(3H)-one derivatives, showcasing a method for constructing complex molecules from simpler benzamide derivatives .
Molecular Structure Analysis
The molecular structure of 2-methoxybenzamide has been elucidated using various techniques. X-ray single crystal diffraction was used to determine the absolute configuration of 5-chloro-2-methoxy-N-phenylbenzamide derivatives, revealing the planarity of the compound and the effects of substituent modifications on the molecular configuration . Gas-phase electron diffraction, complemented by quantum chemical calculations, provided insights into the stable conformers of 2-methoxybenzamide and evidence for intramolecular hydrogen bonding .
Chemical Reactions Analysis
2-Methoxybenzamide and its derivatives participate in various chemical reactions. The compound has been used as a starting material for annulation reactions to create complex heterocyclic structures . It also undergoes directed metalation, which is a strategic reaction for introducing substituents into specific positions on the benzamide ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methoxybenzamide derivatives have been studied through spectroscopic methods and molecular modeling. Infrared and ultraviolet-visible spectroscopy measurements, along with density functional theory calculations, have provided insights into the structural configurations and reactivity of these compounds. The dipole moment measurements indicate the ability of these molecules to interact with their surroundings, which is relevant for their potential use in medicinal applications .
Case Studies
Several case studies highlight the biological significance of 2-methoxybenzamide derivatives. For example, a derivative was identified as a selective inhibitor of the parasite glyceraldehyde 3-phosphate dehydrogenase, which is important for the treatment of sleeping sickness . Another study found that 3-methoxybenzamide inhibits cell division in Bacillus subtilis, with resistance mutations occurring in the ftsZ gene, which is involved in cell division . These findings underscore the potential of 2-methoxybenzamide derivatives as therapeutic agents.
Scientific Research Applications
Inhibition of Cell Division in Bacteria
2-Methoxybenzamide derivatives, such as 3-Methoxybenzamide (3-MBA), have been studied for their role in inhibiting cell division in bacteria like Bacillus subtilis. This inhibition leads to filamentation and eventually lysis of cells, indicating potential applications in antibacterial strategies (Ohashi et al., 1999).
Development of Antistaphylococcal Agents
3-Methoxybenzamide derivatives have been explored for their potential as antistaphylococcal agents. Through structural modifications, these derivatives have shown improved pharmaceutical properties, suggesting their use in developing new antibacterial drugs (Haydon et al., 2010).
Herbicidal Applications
2-Methoxybenzamides have been identified as lead compounds for the development of bleaching herbicides. Studies have shown that certain derivatives exhibit significant herbicidal activity against specific weeds, indicating their potential in agricultural applications (Zhang et al., 2021).
Molecular Structures and Hydrogen Bonding
Research on the molecular structures of 2-methoxybenzamide has been conducted using electron diffraction and theoretical calculations. This research provides insights into the hydrogen bonding patterns within the molecule, which is crucial for understanding its chemical behavior and potential applications (Aarset et al., 2013).
Chemical Synthesis and Catalysis
2-Methoxybenzamide derivatives have been utilized in chemical syntheses, such as in Rhodium(III)-catalyzed chemodivergent annulations. These reactions are significant in the development of various chemical compounds, highlighting the versatility of 2-methoxybenzamide in synthetic chemistry (Xu et al., 2018).
Sigma Receptor Scintigraphy in Cancer Research
Derivatives of 2-methoxybenzamide have been investigated for their use in sigma receptor scintigraphy, a technique potentially useful in visualizing primary breast tumors in humans. This application suggests a role in cancer diagnosis and research (Caveliers et al., 2002).
Pharmacokinetic Properties
Studies on the pharmacokinetic properties of 2-methoxybenzamide derivatives have been conducted to understand their behavior in biological systems. This research is crucial for developing these compounds as therapeutic agents (Stokes et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWSGMTUGXNYHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022189 | |
Record name | 2-Methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxybenzamide | |
CAS RN |
2439-77-2, 27193-81-3 | |
Record name | 2-Methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2439-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027193813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxybenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-anisamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXYBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRY8DDN8YC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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